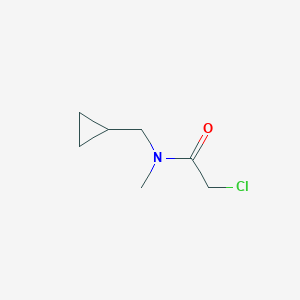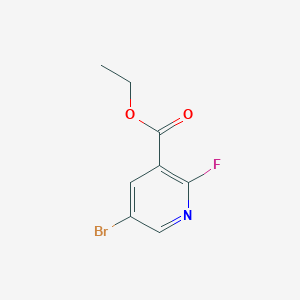
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate
Overview
Description
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is a chemical compound with the CAS Number: 1214362-74-9 . It has a molecular weight of 248.05 and its IUPAC name is ethyl 5-bromo-2-fluoronicotinate . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C8H7BrFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Crystal Structure Analysis
- Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate has been utilized in the synthesis of various substituted pyridinecarboxylates, aiding in the understanding of their crystal structures. These compounds exhibit diverse crystal systems and configurations, contributing to the field of crystallography and materials science (Shalaby et al., 2014).
Potential for Vasodilation Properties
- This chemical has been involved in the synthesis of new 3-pyridinecarboxylates, which have shown promising vasodilation properties. This indicates its potential application in cardiovascular research and drug development (Girgis et al., 2008).
Role in Insecticide Synthesis
- It serves as an important intermediate in the synthesis of new insecticides, such as chlorantraniliprole. This highlights its application in agricultural chemistry and pest control (Ji Ya-fei, 2009).
Pharmaceutical Applications
- This compound is key in the synthesis of compounds with high affinity for metabotropic glutamate subtype-5 receptors (mGluR5s). This is significant for neurological and psychiatric research, particularly in the context of positron emission tomography (PET) imaging (Siméon et al., 2007).
Exploration of Antimycobacterial Agents
- The compound has been used to create tetrahydropyridines and pyridines with potential as antimycobacterial agents. This suggests its relevance in tackling diseases like tuberculosis (Raju et al., 2010).
Copolymer Synthesis
- In the field of polymer chemistry, it's been applied in the synthesis of novel copolymers, indicating its utility in material science and engineering (Hussain et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate is a chemical compound used in the synthesis of various indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .
Mode of Action
It is known to be a precursor in the synthesis of indole derivatives . These derivatives have been shown to exhibit various biologically vital properties, including anti-inflammatory and analgesic activities .
Biochemical Pathways
Indoles are key components in a variety of biochemical pathways, particularly those related to cell biology .
Result of Action
Its role in the synthesis of indole derivatives suggests it may contribute to the biological activities of these compounds .
Action Environment
It is known that the compound is stored at temperatures between 2-8°c , suggesting that temperature could play a role in its stability.
Biochemical Analysis
Biochemical Properties
Ethyl 5-bromo-2-fluoro-3-pyridinecarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to inhibition or activation of their activity . This binding can result in conformational changes in the target molecule, affecting its function. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation or other factors. Long-term exposure to the compound can lead to cumulative effects on cells, potentially resulting in changes in cellular behavior or function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. High doses of this compound can result in toxicity, affecting various organs and systems in the animal model.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, potentially altering the overall metabolic state of the cell. The compound may act as a substrate or inhibitor in these pathways, affecting the activity of key enzymes and the production of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can affect its activity and function, as its concentration in specific areas of the cell can influence its interactions with target molecules.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall effect on cellular processes.
Properties
IUPAC Name |
ethyl 5-bromo-2-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKQPXFIJCJKBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1420788.png)

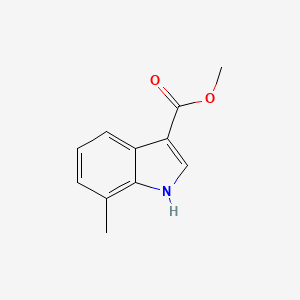

![8-Ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B1420792.png)
![2-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B1420793.png)
![2-[(2-Methoxyethyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1420794.png)
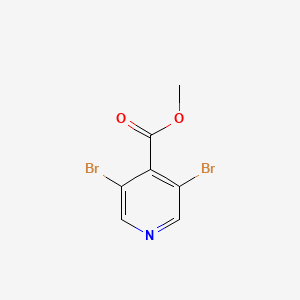
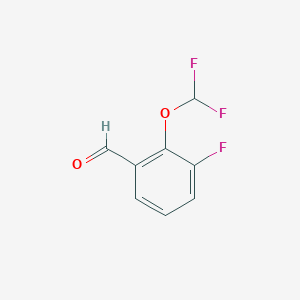

![N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1420804.png)
![[2-(4-Chlorophenyl)-2-cyclopentylethyl]amine hydrobromide](/img/structure/B1420807.png)
![2-Oxazolidinone, 3-[6-[2-[(2,6-dichlorophenyl)Methoxy]ethoxy]hexyl]-5-(2,2-diMethyl-4H-1, 3-benzodioxin-6-yl)-, (5R)-](/img/structure/B1420808.png)
